Cas no 55436-41-4 (Piperazine,1,4-bis(1,3-benzodioxol-5-ylmethyl)-)

Piperazine,1,4-bis(1,3-benzodioxol-5-ylmethyl)- structure
55436-41-4 structure
Product Name:Piperazine,1,4-bis(1,3-benzodioxol-5-ylmethyl)-
Numero CAS:55436-41-4
MF:C20H22N2O4
MW:354.399685382843
CID:375588
PubChem ID:96702
Update Time:2025-04-19

Piperazine,1,4-bis(1,3-benzodioxol-5-ylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1,4-bis(1,3-benzodioxol-5-ylmethyl)-
    • 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine
    • 1,4-bis(benzo[1,3]dioxol-5-ylmethyl)piperazine
    • 1,4-bis-(3,4-methylenedioxybenzyl) piperazine
    • 1,4-bis-(3',4'-methylenedioxybenzyl)-piperazine
    • 1,4-bis-benzo[1,3]dioxol-5-ylmethyl-piperazine
    • 1,4-bis-piperonylpiperazine
    • AC1Q6ZYF
    • BRN 0900168
    • NCIOpen2_009473
    • NSC87032
    • Oprea1_179729
    • SureCN108678
    • 1,4-bis-(3,4-methylenedioxybenzyl)piperazine
    • 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)piperazine
    • AB00077817-01
    • WAY-115372-A
    • YVSQILWSGSVLFA-UHFFFAOYSA-N
    • DTXSID20204008
    • 55436-41-4
    • SCHEMBL108678
    • NSC-87032
    • Piperazine, 1,4-bis(1,3-benzodioxol-5-ylmethyl)-
    • Q33664310
    • EU-0041346
    • NSC 87032
    • AKOS000554234
    • Oprea1_864125
    • Inchi: 1S/C20H22N2O4/c1-3-17-19(25-13-23-17)9-15(1)11-21-5-7-22(8-6-21)12-16-2-4-18-20(10-16)26-14-24-18/h1-4,9-10H,5-8,11-14H2
    • Chiave InChI: YVSQILWSGSVLFA-UHFFFAOYSA-N
    • Sorrisi: O1COC2=CC=C(C=C12)CN1CCN(CC2=CC=C3C(=C2)OCO3)CC1

Proprietà calcolate

  • Massa esatta: 354.15806
  • Massa monoisotopica: 354.15795719g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 429
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • PSA: 43.4
  • LogP: 2.33760
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.